N-苯甲酰苯丙氨酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

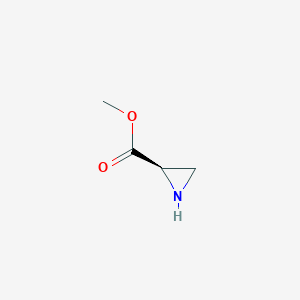

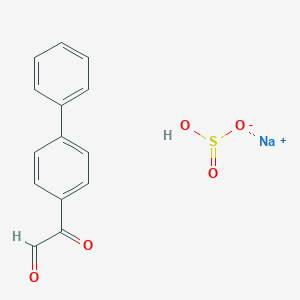

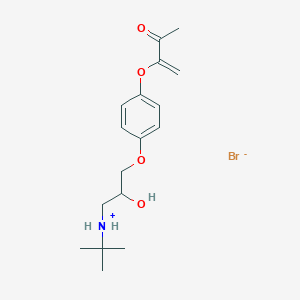

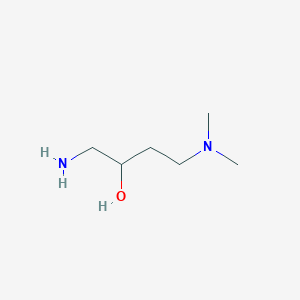

Ethyl N-benzoylphenylalaninate is a chemical compound with the CAS Number: 19817-70-0 and a molecular weight of 297.35 . Its IUPAC name is (S)-ethyl 2-benzamido-3-phenylpropanoate .

Molecular Structure Analysis

The molecular formula of ethyl N-benzoylphenylalaninate is C18H19NO3 . It has an average mass of 297.348 Da and a monoisotopic mass of 297.136505 Da .

Physical And Chemical Properties Analysis

Ethyl N-benzoylphenylalaninate has a molecular weight of 297.35 . Other specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

科学研究应用

Natural Product Chemistry

Ethyl N-benzoylphenylalaninate has been isolated from the stem bark and roots of the tropical shrub Clausena anisata . This plant is widely used in traditional medicine to treat many diseases . The compound was identified through nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (MS) .

Acetylcholinesterase Inhibition

Ethyl N-benzoylphenylalaninate has been found to inhibit acetylcholinesterase (AChE), an enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine . This compound exhibits AChE inhibition, with IC50 values similar to the physostigmine control . This makes it potentially useful in the treatment of diseases like Alzheimer’s, where AChE activity is often elevated .

Antimicrobial Activity

Some research suggests that compounds similar to ethyl N-benzoylphenylalaninate, such as those with weakly electron-donating groups (methyl) at the para position and chloro substitutions, have remarkable antimicrobial activities . While this specific compound hasn’t been tested, it’s possible that it could also exhibit antimicrobial properties.

Antioxidant Activity

Similar compounds have also been screened for antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Chelating Activity

In addition to its potential antioxidant activity, similar compounds have been studied for their chelating activity . Chelating agents are capable of binding to and forming several bonds with a single metal ion. They are often used in medicine to remove toxic metals from the body.

Potential Use in Nutrition

The plant from which ethyl N-benzoylphenylalaninate is derived, Clausena anisata, is used as a source of nutrition for cattle, especially during dry seasons . While this doesn’t directly relate to the compound itself, it’s possible that it could contribute to the nutritional value of the plant.

安全和危害

未来方向

While specific future directions for ethyl N-benzoylphenylalaninate are not mentioned in the search results, the field of synthetic chemistry continues to evolve with a focus on higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These principles could guide future research involving ethyl N-benzoylphenylalaninate.

属性

IUPAC Name |

ethyl 2-benzamido-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-2-22-18(21)16(13-14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVXOKSBXDTJEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)